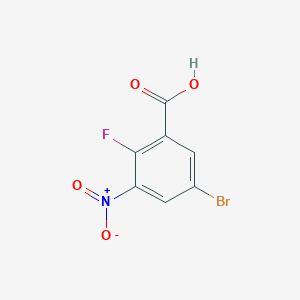

5-Bromo-2-fluoro-3-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-fluoro-3-nitrobenzoic acid is a compound that is not directly studied in the provided papers. However, the papers do discuss various bromo- and nitro- substituted benzoic acid derivatives, which can provide insights into the reactivity and properties of similar compounds. These derivatives are of interest due to their potential biological activities and their use in various chemical reactions to synthesize more complex molecules .

Synthesis Analysis

The synthesis of related compounds involves the introduction of substituents such as bromo, nitro, and other functional groups onto a benzoic acid backbone. For instance, hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid were synthesized using a condensation reaction, which could be analogous to methods that might be used for synthesizing 5-bromo-2-fluoro-3-nitrobenzoic acid . The synthesis process is typically followed by characterization using spectral data such as 1H NMR and 13C NMR, which helps in confirming the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-bromo-2-fluoro-3-nitrobenzoic acid can be analyzed using various spectroscopic techniques. For example, FT-IR, FT-Raman, and UV spectroscopy, along with density functional theory (DFT) calculations, were used to study the molecular conformation, vibrational, and electronic transitions of 2-amino-5-bromobenzoic acid . These techniques could also be applied to analyze the molecular structure of 5-bromo-2-fluoro-3-nitrobenzoic acid, providing insights into its most stable conformers and electronic properties .

Chemical Reactions Analysis

The reactivity of bromo- and nitro- substituted benzoic acids is influenced by the presence of these electron-withdrawing groups, which can activate the benzene ring towards further substitution reactions. For example, the base-catalyzed hydrolysis of 5,5'-dithiobis(2-nitrobenzoic acid) was studied to understand the kinetics and mechanism in different environments . Similarly, the reactivity of 3-bromo-2-nitrobenzo[b]thiophene with nucleophiles was examined, showing the formation of anionic intermediates and rearrangement reactions . These studies suggest that 5-bromo-2-fluoro-3-nitrobenzoic acid would also exhibit interesting reactivity patterns that could be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and nitro- substituted benzoic acids are determined by their functional groups. The presence of bromo and nitro groups can significantly affect the lipophilicity, as determined by RP-HPTLC chromatography for hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid . Additionally, the stability of these compounds under various conditions can be assessed using techniques like HPLC-UV, as demonstrated for 4-bromomethyl-3-nitrobenzoic acid . These methods could be used to determine the stability, lipophilicity, and other properties of 5-bromo-2-fluoro-3-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

Crystallographic Study and Electronic Structure Analysis

5-Bromo-2-fluoro-3-nitrobenzoic acid, along with its benzoic acid derivatives, has been explored for its crystallographic structures using X-ray powder diffraction. Detailed studies reveal insights into its intermolecular interactions, hydrogen and halogen bonding patterns, and electronic structure, particularly focusing on the molecular electrostatic potential and band gap estimations. These structural and electronic analyses are crucial for understanding the material's properties and potential applications in various scientific fields, including materials science and chemistry (Pramanik, Dey, & Mukherjee, 2019).

Building Block for Heterocyclic Synthesis

The compound serves as a versatile building block in heterocyclic oriented synthesis (HOS), particularly for the preparation of various condensed nitrogenous cycles. Its reactivity has been harnessed to create a range of heterocyclic scaffolds, showcasing its potential in the synthesis of complex molecular structures relevant to pharmaceuticals and materials science (Křupková, Funk, Soural, & Hlaváč, 2013).

Fluorescent Properties and Hydrothermal Synthesis

In a study focusing on hydrothermal synthesis, 5-Bromo-2-fluoro-3-nitrobenzoic acid was involved in the preparation of dinuclear complexes. The resulting compound exhibited notable fluorescent properties, indicating its potential application in fields like material sciences, where such luminescent properties are of great interest for the development of new materials and sensors (Chang–you, 2012).

Continuous-Flow Synthesis

The compound's utility has also been demonstrated in a continuous-flow millireactor system for the synthesis of fine chemicals and pharmaceutical intermediates. The study emphasized the importance of optimizing conditions to enhance mass and heat transfer rates, ensuring better control over impurity and overall process efficiency. This highlights the compound's relevance in industrial applications, particularly in the manufacturing of fine chemicals (Chen et al., 2020).

Safety And Hazards

5-Bromo-2-fluoro-3-nitrobenzoic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-2-fluoro-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOKSXISBYNNQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626275 |

Source

|

| Record name | 5-Bromo-2-fluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-fluoro-3-nitrobenzoic acid | |

CAS RN |

1153279-80-1 |

Source

|

| Record name | 5-Bromo-2-fluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

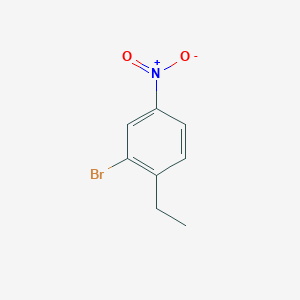

![3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1291964.png)